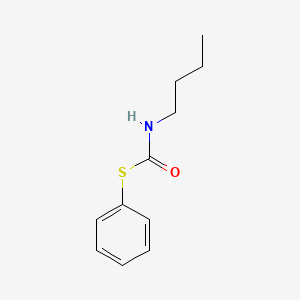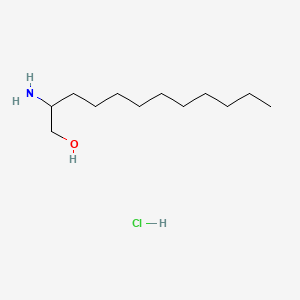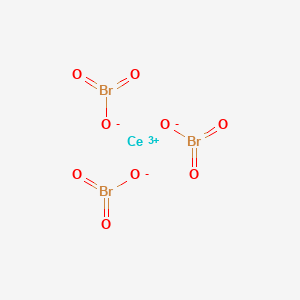
Cerium(3+) bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+) bromate is an inorganic compound with the chemical formula Ce(BrO3)3 It is a salt composed of cerium ions in the +3 oxidation state and bromate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(3+) bromate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with bromic acid. The reaction typically occurs in an aqueous solution, and the product can be isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cerium(III) nitrate with sodium bromate in an aqueous medium. The resulting solution is then subjected to evaporation to obtain the crystalline product. This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(3+) bromate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other substances to higher oxidation states.
Reduction: Under certain conditions, this compound can be reduced to cerium(III) bromide and bromine gas.
Substitution: It can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve acidic conditions and the presence of reducing agents such as organic compounds or metal ions.
Reduction Reactions: Often require the presence of strong reducing agents like hydrogen gas or metals.
Substitution Reactions: Usually occur in aqueous solutions with the addition of other anions like chloride or sulfate.
Major Products Formed:
Oxidation: Produces cerium(IV) compounds and bromine gas.
Reduction: Results in cerium(III) bromide and bromine gas.
Substitution: Forms new cerium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Cerium(3+) bromate has several applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying redox reactions in biological systems.
Medicine: Explored for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and as a component in certain types of batteries and fuel cells.
Wirkmechanismus
The mechanism of action of cerium(3+) bromate involves its ability to undergo redox reactions. In oxidation reactions, this compound donates oxygen atoms to other substances, converting them to higher oxidation states. This process is facilitated by the high oxidation potential of the bromate ion. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cerium(3+) bromate can be compared with other cerium compounds such as cerium(III) chloride, cerium(III) fluoride, and cerium(III) iodide. While all these compounds contain cerium in the +3 oxidation state, they differ in their anions and chemical properties. For example:
Cerium(III) chloride (CeCl3): More commonly used in organic synthesis and as a catalyst.
Cerium(III) fluoride (CeF3): Known for its high thermal stability and use in optical materials.
Cerium(III) iodide (CeI3): Used in specialized lighting applications and as a precursor for other cerium compounds.
This compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
93918-69-5 |
|---|---|
Molekularformel |
Br3CeO9 |
Molekulargewicht |
523.82 g/mol |
IUPAC-Name |
cerium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Ce/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
XHKOOTFZHJHDTI-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



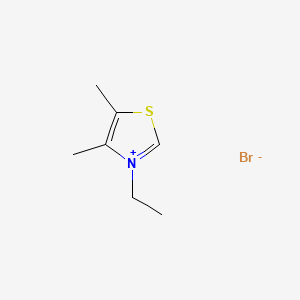
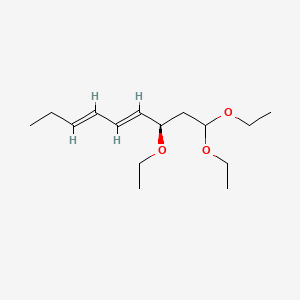
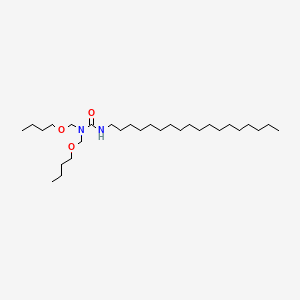

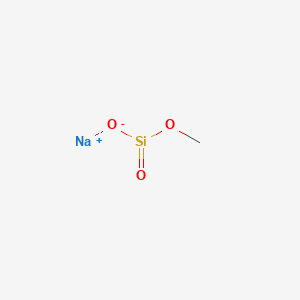

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
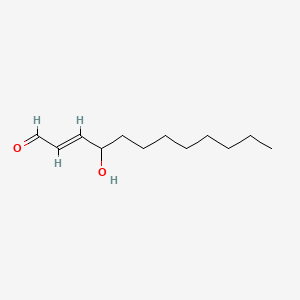
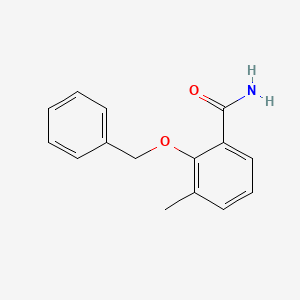
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
